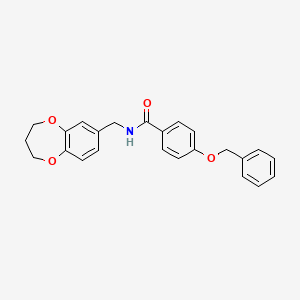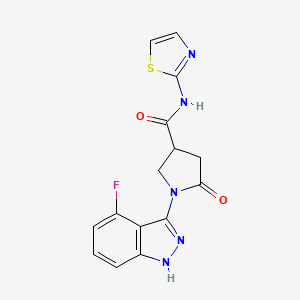![molecular formula C20H22N2O6S B11228251 methyl 2-methyl-3-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11228251.png)
methyl 2-methyl-3-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate is a complex organic compound with a unique structure It contains a benzoxazine ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms
準備方法
The synthesis of methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate involves several steps. The starting materials typically include a benzoxazine derivative and a methylbenzoate derivative. The reaction conditions often require the use of a strong acid or base to facilitate the formation of the benzoxazine ring. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction.
化学反応の分析
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers and other materials with unique properties.
作用機序
The mechanism of action of methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and proteins, inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
類似化合物との比較
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate can be compared with other similar compounds, such as:
Methyl 4-chloro-3-[(2R)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate: This compound has a similar structure but contains a chlorine atom.
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-chlorobenzoate: This compound has a chlorine atom in place of a methyl group. The uniqueness of methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate lies in its specific substitution pattern and the presence of the sulfonyl group, which can significantly influence its chemical and biological properties.
特性
分子式 |
C20H22N2O6S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
methyl 2-methyl-3-[(6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H22N2O6S/c1-12-8-9-17-16(10-12)22(29(4,25)26)11-18(28-17)19(23)21-15-7-5-6-14(13(15)2)20(24)27-3/h5-10,18H,11H2,1-4H3,(H,21,23) |
InChIキー |
YFTQMSGCQJZPTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=CC(=C3C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11228175.png)
![furan-2-yl(4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperazin-1-yl)methanone](/img/structure/B11228177.png)
![6-chloro-N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228185.png)
![1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228187.png)
![1-[(Z)-(5-bromo-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea](/img/structure/B11228195.png)

![methyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11228201.png)
![7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228225.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B11228227.png)
![1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228233.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1-phenylethyl)acetamide](/img/structure/B11228247.png)
![2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11228261.png)
![1-(5-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228264.png)
